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Compound of Interest

Compound Name: Org 25935

Cat. No.: B10764295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing reversible visual disturbances

that may be encountered during experiments with Org 25935, a selective glycine transporter

type 1 (GlyT-1) inhibitor. The information is presented in a question-and-answer format to

directly address specific issues.

Frequently Asked Questions (FAQs)
Q1: What are the known visual disturbances associated with Org 25935?

A1: Clinical trials with Org 25935 have reported "reversible visual adverse effects" and

"transient visual events."[1][2] While specific details from these trials are limited in publicly

available literature, research on other GlyT-1 inhibitors and related mechanisms suggests these

disturbances may include blurred vision, shimmering lights, or other transient changes in visual

perception.

Q2: What is the proposed mechanism behind these visual disturbances?

A2: Org 25935 is a selective inhibitor of the glycine transporter type 1 (GlyT-1). GlyT-1 is

responsible for the reuptake of glycine from the synaptic cleft in the central nervous system,

including the retina. By inhibiting GlyT-1, Org 25935 increases the extracellular concentration

of glycine. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are

present on retinal neurons such as amacrine and ganglion cells. The increased glycine levels
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are thought to enhance NMDA receptor activation, altering retinal signal processing and

leading to transient visual disturbances.

Q3: At what doses of Org 25935 have visual disturbances been reported?

A3: In a clinical trial for schizophrenia (GIANT trial, NCT00725075), reversible visual adverse

effects were reported in flexible dose ranges of 4 to 8 mg and 12 to 16 mg twice daily.[2]

Another study on alcohol-dependent patients reported transient visual events at a dose of 12

mg twice a day.[1]

Q4: Are the visual disturbances caused by Org 25935 permanent?

A4: The visual disturbances reported in clinical trials with Org 25935 have been described as

"reversible" and "transient," indicating that they resolve after discontinuation of the drug or a

reduction in dosage.[1][2]

Q5: How can we monitor for these visual disturbances in our experiments?

A5: The most effective method for objectively monitoring and characterizing these visual

disturbances is through electroretinography (ERG). Specifically, studies on other GlyT-1

inhibitors have shown a dose-dependent reduction in the amplitude of scotopic ERG oscillatory

potentials (OPs).[3][4][5][6] Therefore, incorporating ERG measurements, with a focus on OPs,

into your experimental protocol is highly recommended. Subjective reports from participants

should also be carefully documented.

Troubleshooting Guide
This guide provides a structured approach to identifying and managing visual disturbances

during your experiments with Org 25935.
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Observed Issue Potential Cause Recommended Action

Participant reports transient

blurred vision, shimmering, or

other visual phenomena.

Increased retinal glycine levels

leading to altered NMDA

receptor signaling.

1. Document the nature,

duration, and severity of the

visual disturbance. 2. Consider

a dose reduction or temporary

discontinuation of Org 25935

to assess for resolution of

symptoms. 3. Schedule an

electroretinography (ERG)

assessment to objectively

measure retinal function.

Reduced amplitude of scotopic

ERG oscillatory potentials

(OPs) is observed.

Direct pharmacological effect

of Org 25935 on retinal

circuitry due to GlyT-1

inhibition.[3][4][5][6]

1. Correlate the ERG findings

with the dosage of Org 25935

and any subjective visual

reports. 2. This finding is a

likely biomarker of the on-

target effect of the drug in the

retina. 3. Monitor for any

concurrent changes in other

ERG parameters or visual

acuity.

Alterations in the ON- and

OFF-pathway responses in the

ERG.

Disruption of the balance

between excitatory and

inhibitory signaling in the inner

retina, a known consequence

of altered glycinergic

neurotransmission.

1. This is a significant finding

that warrants careful

documentation and may

necessitate a review of the

experimental protocol and

dosage levels. 2. Consult with

a vision science expert or

ophthalmologist to aid in the

interpretation of the ERG

results.

Quantitative Data Summary
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Due to the limited availability of specific quantitative data on the incidence of visual

disturbances in Org 25935 clinical trials, the following table provides a general overview based

on the available literature. Researchers are encouraged to meticulously collect and analyze

their own data.

Clinical Trial
Dosage of Org

25935

Reported Visual

Adverse Events
Incidence Rate

GIANT Trial

(Schizophrenia)

4-8 mg twice daily &

12-16 mg twice daily

Reversible visual

adverse effects[2]

Not specified in

publications

Alcohol Dependence

Trial
12 mg twice a day

Transient visual

events[1]

Not specified in

publications

Experimental Protocols
Electroretinography (ERG) for Monitoring Retinal
Function
This protocol is a guideline for assessing retinal function in subjects receiving Org 25935. It is

based on standard ERG procedures and findings from research on GlyT-1 inhibitors.

1. Subject Preparation:

Subjects should be dark-adapted for at least 30 minutes prior to scotopic recordings.

Pupils should be fully dilated using a standard mydriatic agent.

Corneal electrodes (e.g., DTL fiber electrodes) should be placed on the cornea with a drop of

sterile, non-irritating methylcellulose solution. Reference and ground electrodes should be

placed on the skin according to ISCEV (International Society for Clinical Electrophysiology of

Vision) standards.

2. Scotopic ERG Recordings:

Rod Response: Use a dim, white flash stimulus in the dark-adapted state.
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Maximal Combined Rod-Cone Response: Use a standard bright, white flash in the dark-

adapted state.

Oscillatory Potentials (OPs): Use a bright, white flash in the dark-adapted state. The

recording should be made with a bandpass filter setting that isolates the OPs (e.g., 75-300

Hz). The amplitude and implicit times of the OPs should be carefully measured. A reduction

in OP amplitude is the key expected finding with GlyT-1 inhibitors.[3][4][5][6]

3. Photopic ERG Recordings:

Subjects should be light-adapted to a standard background illumination for at least 10

minutes.

Cone Response: Use a single bright, white flash against the light-adapted background.

Flicker ERG: Use a rapidly flickering light stimulus (e.g., 30 Hz) to assess cone pathway

function.

4. Data Analysis:

Measure the amplitude and implicit time of the a- and b-waves for all responses.

For OPs, measure the amplitude of each individual peak or the sum of the peak amplitudes.

Compare the ERG parameters of subjects receiving Org 25935 to baseline measurements

and/or a placebo-treated control group.
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Caption: Signaling pathway of Org 25935 leading to visual disturbances.
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Caption: Experimental workflow for monitoring visual disturbances.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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